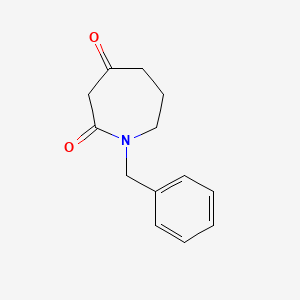

1-Benzyl-2,4-dioxohexahydroazepine

Descripción

1-Benzyl-2,4-dioxohexahydroazepine is a seven-membered heterocyclic compound featuring a saturated azepine ring with two ketone groups at positions 2 and 4, and a benzyl substituent at position 1. This structural framework is distinct from smaller heterocycles like indazole derivatives, as seen in the provided evidence, but shares functional group similarities (e.g., benzyl substituents) that warrant comparative analysis .

Propiedades

Fórmula molecular |

C13H15NO2 |

|---|---|

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

1-benzylazepane-2,4-dione |

InChI |

InChI=1S/C13H15NO2/c15-12-7-4-8-14(13(16)9-12)10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

Clave InChI |

XQFJQLUJUAYFPT-UHFFFAOYSA-N |

SMILES |

C1CC(=O)CC(=O)N(C1)CC2=CC=CC=C2 |

SMILES canónico |

C1CC(=O)CC(=O)N(C1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues in Heterocyclic Chemistry

Key differences include:

- Ring Size and Saturation : The target compound’s seven-membered azepine ring contrasts with the five-membered indazole core in . Larger rings often exhibit distinct conformational dynamics and steric effects.

- Functional Groups : The dioxo groups in the azepine introduce ketone functionality absent in the indazolium salts, which feature quaternary ammonium iodides.

- Substituent Effects : Benzyl positioning significantly impacts physical properties. For example, 1-benzyl-2,5-dimethyl-indazolium iodide (m.p. 175–176°C) vs. 2-benzyl-1,5-dimethyl-indazolium iodide (m.p. 139–140°C) highlights how substituent placement alters melting points .

Physical and Chemical Properties

The absence of melting point data for 1-benzyl-2,4-dioxohexahydroazepine in the evidence necessitates inference from structural trends:

- Melting Points : Indazolium iodides with benzyl groups (e.g., 1-benzyl-2,4,6-trimethyl-, m.p. 119–120°C) suggest that increased alkylation lowers melting points, whereas polar dioxo groups in the azepine may elevate them due to intermolecular hydrogen bonding.

- Solubility : The dioxo groups likely enhance solubility in polar solvents compared to the ionic indazolium salts, which are water-soluble due to their iodide counterions.

Methodological Considerations

Structural determination of such compounds often relies on X-ray crystallography, facilitated by programs like SHELXL ().

Data Table: Comparative Analysis of Key Compounds

Research Implications

- Synthetic Chemistry : The benzyl group’s role in stabilizing intermediates (as in ) could inform azepine synthesis strategies.

- Material Science : Dioxo-hexahydroazepines may serve as ligands or building blocks in supramolecular chemistry, leveraging their hydrogen-bonding capacity.

- Pharmaceutical Potential: While indazolium salts are historically studied for ionic applications, azepines with dioxo groups might exhibit bioactivity warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.